molecular formula C4H5N3O4 B13140567 1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione

1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione

Cat. No.: B13140567
M. Wt: 159.10 g/mol
InChI Key: YBUHIGFHWQQVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione is a chemical compound known for its unique structure and versatile applications. It features a triazinane ring with hydroxymethyl and trione functional groups, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione can be synthesized through several methods. One common route involves the reaction of cyanuric acid with formaldehyde under controlled conditions. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the hydroxymethyl group.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where cyanuric acid and formaldehyde are combined in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to formic acid or further to carbon dioxide under strong oxidative conditions.

    Reduction: The trione groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formic acid, carbon dioxide.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted triazinane derivatives.

Scientific Research Applications

1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of resins, adhesives, and coatings due to its ability to form stable polymers.

Mechanism of Action

The mechanism by which 1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione exerts its effects involves interactions with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The trione groups can participate in redox reactions, altering the oxidative state of cellular components.

Comparison with Similar Compounds

    1,3,5-Triazinane-2,4,6-trione: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    1-(Methyl)-1,3,5-triazinane-2,4,6-trione: Contains a methyl group instead of a hydroxymethyl group, affecting its solubility and reactivity.

    1-(Hydroxymethyl)-1,3,5-triazine: Similar structure but lacks the trione groups, leading to different chemical properties.

Uniqueness: 1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione is unique due to the presence of both hydroxymethyl and trione groups, which confer a combination of reactivity and stability. This makes it particularly valuable in applications requiring specific chemical transformations and interactions.

Biological Activity

1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione, also known as 1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione, is an organic compound with significant biological and chemical properties. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features a triazinane ring with three hydroxymethyl groups. Its unique structure contributes to its reactivity and biological interactions. The molecular formula is C6H9N3O6C_6H_9N_3O_6, and it possesses several functional groups that allow for diverse chemical reactions.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with biological macromolecules. The hydroxymethyl groups can engage in hydrogen bonding and other interactions that enhance the compound's effectiveness in various applications.

Key Mechanisms:

  • Complex Formation : Interactions with proteins and nucleic acids.
  • Reactivity : The hydroxymethyl groups are reactive sites for further chemical modifications.

Antiviral Activity

Research has indicated that derivatives of triazinane compounds exhibit antiviral properties. For instance, compounds related to this compound have been explored for their potential against various viruses.

  • Study Findings : A study reported the synthesis of sulfonamide derivatives that showed antiviral activity against coxsackievirus B and other viral strains . While specific data on the triazinane derivative itself is limited, its structural analogs suggest potential antiviral efficacy.

Anticancer Potential

The compound's ability to interact with cellular mechanisms positions it as a candidate for anticancer research. Preliminary studies indicate that similar triazine derivatives can inhibit cancer cell proliferation through various pathways.

Case Studies

StudyFindings
Antiviral Activity Derivatives showed significant inhibition against coxsackievirus B with IC50 values in the low micromolar range .
Anticancer Research Triazine derivatives demonstrated cytotoxic effects on cancer cell lines in vitro .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of cyanuric acid with formaldehyde under basic conditions. This method has been optimized for yield and purity in industrial applications.

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
1,3,5-Tris(hydroxymethyl)benzene Aromatic ringModerate reactivity but less biological interaction compared to triazines.
1,3,5-Tris(hydroxymethyl)cyclohexane CycloalkaneLimited biological applications; primarily used in industrial settings.

Properties

Molecular Formula

C4H5N3O4

Molecular Weight

159.10 g/mol

IUPAC Name

1-(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C4H5N3O4/c8-1-7-3(10)5-2(9)6-4(7)11/h8H,1H2,(H2,5,6,9,10,11)

InChI Key

YBUHIGFHWQQVQR-UHFFFAOYSA-N

Canonical SMILES

C(N1C(=O)NC(=O)NC1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.